Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

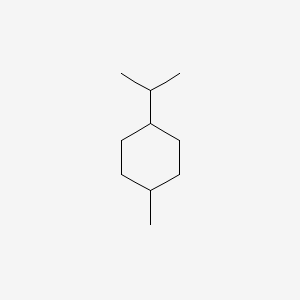

Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol, also known as aliphatic polycarbonate-based polyurethane, is a type of polymer that has been successfully synthesized using two aliphatic polycarbonate polyols and hexamethylene diisocyanate (HDI) with 1,4-butanediol (1,4-BD) as the chain extender . One of the aliphatic polycarbonate polyols, named PBC-diol, was prepared from dimethyl carbonate (DMC) and 1,4-BD, while the other, named PCHC-diol, was derived by reacting DMC with 1,4-cyclohexanedimethanol (CHDM) .

Synthesis Analysis

The synthesis of this polymer involves the reaction of 1,4-cyclohexanedimethanol (CHDM) with various diacids by melt polycondensation . In one study, p-hydroxybenzaldehyde, a bio-based monomer, was used to synthesize a novel diol, 2,2′-(4-((4-ethylphenyl)diazenyl)phenylazanediyl)diethanol (EDPD). The EDPD was then polymerized with CHDM and aliphatic diacids to synthesize a series of aliphatic-aromatic polyesters .

Molecular Structure Analysis

The molecular structure of this polymer is characterized by chains of carbon atoms or benzene rings joined by amide links . The repeating units in the polymer contain these chains, which are held together by amide links .

Chemical Reactions Analysis

The chemical reactions involved in the formation of this polymer include the polymerization of the diol with CHDM and aliphatic diacids . This process involves the formation of amide links between the monomers, with the loss of a molecule of water in each reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of this polymer include a high molecular weight and a crystalline structure . It exhibits good toughness, with a high elongation at break . The glass transition temperature of the polymer is similar to that of petroleum-based polyester poly(ethylene terephthalate) (PET), but its processing window is wider due to its low melting temperature and high initial thermal degradation temperature .

Wirkmechanismus

The mechanism of action of this polymer is primarily based on its physical and chemical properties. Its high molecular weight and crystalline nature contribute to its toughness . The properties of the polymer can be adjusted by varying the length of the carbon chains of the dicarboxylic acid moieties .

Eigenschaften

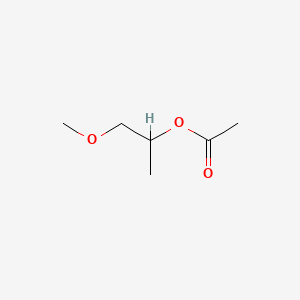

IUPAC Name |

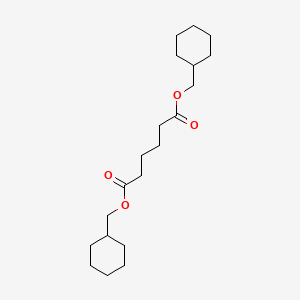

bis(cyclohexylmethyl) hexanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h17-18H,1-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRQTHPGQDBQNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

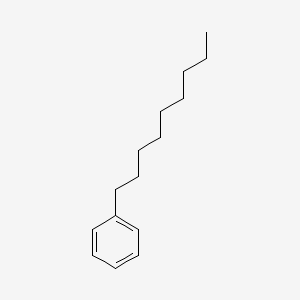

C1CCC(CC1)COC(=O)CCCCC(=O)OCC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(cyclohexylmethyl) hexanedioate | |

CAS RN |

33478-30-7 |

Source

|

| Record name | Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033478307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, polymer with 1,4-cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.